molecular formula C14H19N3 B8609869 3-(2-Pyrrolidin-1-ylethyl)-1h-indol-5-ylamine

3-(2-Pyrrolidin-1-ylethyl)-1h-indol-5-ylamine

Cat. No.: B8609869
M. Wt: 229.32 g/mol
InChI Key: KHYMWQPCMDLSND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Pyrrolidin-1-ylethyl)-1h-indol-5-ylamine is a useful research compound. Its molecular formula is C14H19N3 and its molecular weight is 229.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

3-(2-pyrrolidin-1-ylethyl)-1H-indol-5-amine

InChI

InChI=1S/C14H19N3/c15-12-3-4-14-13(9-12)11(10-16-14)5-8-17-6-1-2-7-17/h3-4,9-10,16H,1-2,5-8,15H2

InChI Key

KHYMWQPCMDLSND-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCC2=CNC3=C2C=C(C=C3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of Pd2dba3 (0.187 g, 0.205 mmol) in dry THF (10 mL) was treated with tri-tert-butylphosphine (2.483 mL, 0.819 mmol) at room temperature. After stirring for 10 min., 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole (1.2 g, 4.09 mmol) in dry THF (10 mL) was added followed by lithium bis(trimethylsilyl)amide 1M THF (10.23 mL, 10.23 mmol) at same temperature. The reaction was placed in a pre-heated oil bath and stirred for 3.5 h at 100° C. in a sealed tube. The reaction was brought to room temperature, quenched with 1 N HCl solution (25 mL) and stirred for 30 min. The reaction was basified with 1 N NaOH solution (50 mL) and product was extracted into ethyl acetate (3×25 mL). The combined ethyl acetate layer was dried (Na2SO4) and solvent was evaporated to obtain crude product. The crude material was purified by column chromatography (2 M NH3 in MeOH:CH2Cl2, 5:95) to obtain 3-(2-(pyrrolidin-1-yl)ethyl)-1H-indol-5-amine (0.6 g, 2.62 mmol, 63.9% yield) as a brown foam. ESI-MS (m/z, %): 230 (MH+, 100).
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10.23 mL
Type
reactant
Reaction Step Two
Quantity
2.483 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0.187 g
Type
catalyst
Reaction Step Three

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